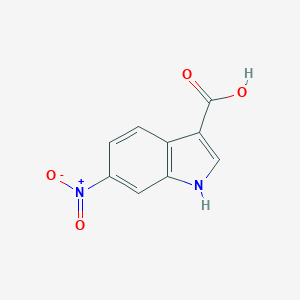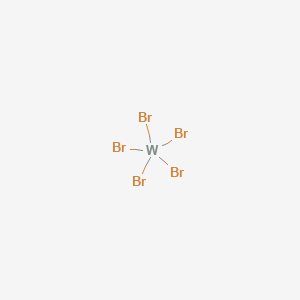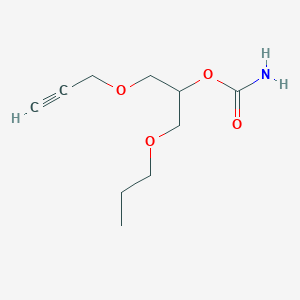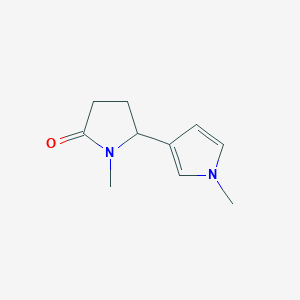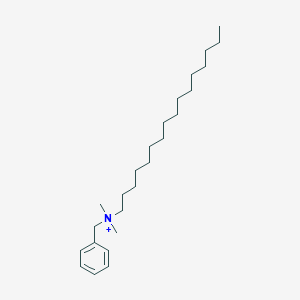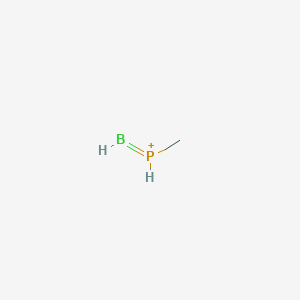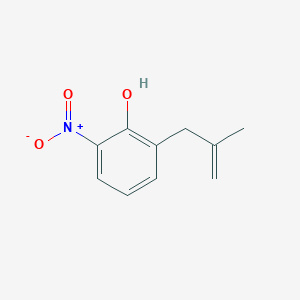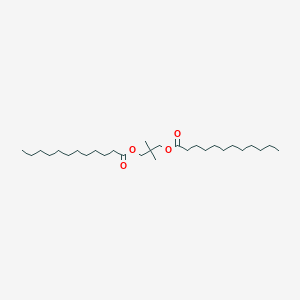
Neopentyl glycol dilaurate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neopentyl glycol dilaurate (NPGDL) is a synthetic compound that belongs to the class of diesters. It is commonly used as a non-toxic plasticizer and lubricant in the manufacturing of various products such as films, coatings, adhesives, and plastics. NPGDL is a colorless, odorless, and viscous liquid that is soluble in organic solvents such as ethanol, acetone, and chloroform.
Mécanisme D'action
The mechanism of action of Neopentyl glycol dilaurate is not well understood. However, it is believed that it acts as a plasticizer by reducing the intermolecular forces between the polymer chains, thereby increasing their flexibility and reducing their brittleness. As a lubricant, Neopentyl glycol dilaurate reduces friction between the metal surfaces, thereby reducing wear and tear. As a dispersant, Neopentyl glycol dilaurate helps to break up the agglomerates of pigments and dyes, thereby improving their dispersion in the medium.
Effets Biochimiques Et Physiologiques
Neopentyl glycol dilaurate is considered to be non-toxic and has low acute toxicity. It is not expected to cause any adverse effects on human health or the environment. However, prolonged exposure to Neopentyl glycol dilaurate may cause skin irritation, eye irritation, and respiratory irritation. Therefore, it is recommended to use appropriate personal protective equipment when handling Neopentyl glycol dilaurate.
Avantages Et Limitations Des Expériences En Laboratoire
Neopentyl glycol dilaurate has several advantages as a plasticizer, lubricant, and dispersant. It is non-toxic, has low volatility, and is compatible with a wide range of polymers and solvents. However, Neopentyl glycol dilaurate has some limitations as well. It has a low boiling point and a high flash point, which makes it difficult to handle at high temperatures. Additionally, Neopentyl glycol dilaurate has poor resistance to ultraviolet (UV) light and may degrade under prolonged exposure to sunlight.
Orientations Futures
There are several future directions for the research and development of Neopentyl glycol dilaurate. One of the areas of interest is the application of Neopentyl glycol dilaurate as a plasticizer in the production of biodegradable polymers. Another area of interest is the development of Neopentyl glycol dilaurate-based lubricants that have improved performance and environmental sustainability. Additionally, the use of Neopentyl glycol dilaurate as a dispersant in the production of nanomaterials is an area of active research. Finally, the development of new synthesis methods that are more efficient and environmentally friendly is an area of ongoing research.
Conclusion:
In conclusion, Neopentyl glycol dilaurate is a versatile compound that has several applications in the field of science and technology. Its non-toxic nature, low volatility, and compatibility with a wide range of polymers and solvents make it an attractive choice for various industrial applications. Further research is needed to explore the potential of Neopentyl glycol dilaurate in new applications and to develop more efficient and sustainable synthesis methods.
Méthodes De Synthèse
The synthesis of Neopentyl glycol dilaurate involves the reaction of neopentyl glycol with lauric acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction takes place at a temperature of around 150-180°C for several hours until the desired product is obtained. The purification of the product is carried out by distillation or recrystallization.
Applications De Recherche Scientifique
Neopentyl glycol dilaurate has been extensively studied for its various applications in the field of science and technology. It has been used as a plasticizer in the production of polyvinyl chloride (PVC) films, which find application in food packaging, medical devices, and construction materials. Neopentyl glycol dilaurate has also been used as a lubricant in the manufacturing of metalworking fluids, which are used in the machining of various metals such as aluminum, copper, and steel. Additionally, Neopentyl glycol dilaurate has been used as a dispersant in the production of pigments and dyes.
Propriétés
Numéro CAS |
10525-39-0 |
|---|---|
Nom du produit |
Neopentyl glycol dilaurate |
Formule moléculaire |
C29H56O4 |
Poids moléculaire |
468.8 g/mol |
Nom IUPAC |
(3-dodecanoyloxy-2,2-dimethylpropyl) dodecanoate |
InChI |
InChI=1S/C29H56O4/c1-5-7-9-11-13-15-17-19-21-23-27(30)32-25-29(3,4)26-33-28(31)24-22-20-18-16-14-12-10-8-6-2/h5-26H2,1-4H3 |
Clé InChI |
AICVNPFGQRNUCD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)OCC(C)(C)COC(=O)CCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCC(=O)OCC(C)(C)COC(=O)CCCCCCCCCCC |
Autres numéros CAS |
10525-39-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




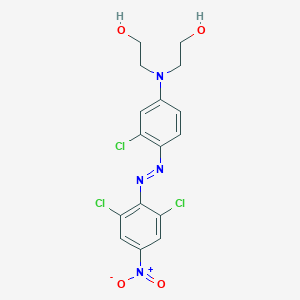

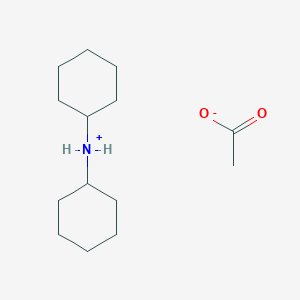
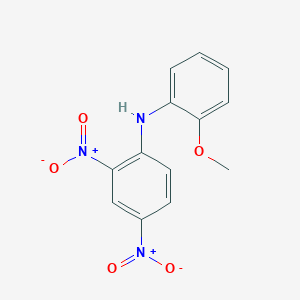

![1H-Naphth[2,3-f]isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-](/img/structure/B82456.png)
